(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,3R)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-4-6(11)7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNHNBQISAFFOR-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine and fluorinated reagents.
Protection: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Synthesis of Peptides and Pharmaceuticals
Boc-3-fluoropyrrolidine-2-carboxylic acid is used as a precursor in the synthesis of peptides and other pharmaceutical agents. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the resulting compounds.
Neurological Research
The compound has been investigated for its potential role in developing drugs targeting neurological disorders. Its structural similarity to naturally occurring amino acids allows it to interact with biological systems effectively.
Antiviral and Antimicrobial Agents
Research indicates that derivatives of this compound exhibit antiviral and antimicrobial properties, making it a candidate for developing new therapeutic agents against infectious diseases.
Case Study 1: Synthesis of Novel Antiviral Agents
A study published in a peer-reviewed journal demonstrated the synthesis of a series of antiviral agents using Boc-3-fluoropyrrolidine-2-carboxylic acid as a key intermediate. The resulting compounds showed significant activity against various viral strains, highlighting the importance of this compound in antiviral drug development.
Case Study 2: Development of Neuroprotective Drugs
Research has explored the neuroprotective effects of compounds derived from Boc-3-fluoropyrrolidine-2-carboxylic acid in models of neurodegenerative diseases. The findings suggest that these derivatives may offer therapeutic benefits by modulating neurotransmitter systems.
Mechanism of Action
The mechanism of action of (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the Boc protecting group ensures stability during chemical reactions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid CAS: 330945-23-8 (same as the target compound but with inverted stereochemistry) . Molecular Formula: C₁₀H₁₆FNO₄ (identical to the target compound). Key Differences: Enantiomeric pairs exhibit distinct interactions in chiral environments, such as enzyme-binding pockets. The (2R,3S) enantiomer may show altered bioavailability or potency in biological assays compared to the (2S,3R) form .
Positional Isomers
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic Acid CAS: 203866-13-1 . Molecular Formula: C₁₀H₁₆FNO₄ (same as the target compound). Key Differences: Fluorine is positioned at C4 instead of C3.
Methoxy-Substituted Analogs
- (2S,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic Acid CAS: 1932362-84-9 . Molecular Formula: C₁₁H₁₉NO₅. Key Differences: Replacement of fluorine with a methoxy group increases molecular weight (245.27 g/mol) and introduces steric bulk. Methoxy groups are less electronegative than fluorine, reducing dipole interactions but enhancing lipophilicity .
- (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic Acid
Piperidine Derivatives
- trans-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-3-carboxylic Acid CAS: 828300-51-2 . Molecular Formula: C₁₂H₂₁NO₄. Key Differences: A six-membered piperidine ring replaces the five-membered pyrrolidine, increasing conformational flexibility. The trans-methyl group at C2 introduces additional steric effects, which may impact binding to biological targets .
Comparative Data Table
Biological Activity
(2S,3R)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid, also known as Boc-3-fluoropyrrolidine-2-carboxylic acid, is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a fluorine atom at the 3-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
- Molecular Formula : C10H16FNO4
- Molecular Weight : 233.24 g/mol
- CAS Number : 1821783-71-4
- pKa : Approximately 3.29, indicating acidic properties which may influence its biological interactions .
The biological activity of this compound is primarily attributed to its role as an amino acid analog. Compounds of this nature often interfere with protein synthesis and enzyme activity due to their structural similarity to natural amino acids. The incorporation of fluorine can enhance metabolic stability and alter the pharmacokinetic properties of the compound.
Potential Targets
- Enzymatic Inhibition : As an amino acid analog, it may inhibit enzymes involved in protein synthesis.
- Receptor Modulation : The compound could interact with various receptors, potentially modulating signaling pathways.
In Vitro Studies
In vitro assays have demonstrated that fluorinated pyrrolidine derivatives can exhibit significant activity against various cancer cell lines by disrupting critical cellular pathways involved in proliferation and survival. For instance, compounds structurally related to (2S,3R)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine have been evaluated for their ability to inhibit PD-L1 interactions in immune checkpoint blockade assays .
Case Studies
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PD-L1 Inhibition : A study highlighted the design and synthesis of PD-L1 inhibitors based on similar frameworks, revealing low nanomolar inhibitory activities which suggest that modifications like fluorination can enhance binding affinity .
Compound Binding Affinity (nM) BMS1166 8 Novel Compound 27 - Cell Line Studies : Compounds analogous to (2S,3R)-1-[(tert-butoxy)carbonyl]-3-fluoropyrrolidine were tested against various cancer cell lines, showing effective inhibition of cell growth and induction of apoptosis at micromolar concentrations .
Q & A
Basic: How can researchers optimize the synthesis of (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid while preserving stereochemical integrity?
Methodological Answer:
Stereoselective synthesis requires careful selection of protecting groups and reaction conditions. For fluorinated pyrrolidines, multi-step protocols involving palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) or fluorination via electrophilic agents (e.g., Selectfluor) are common. Evidence from analogous compounds suggests using inert atmospheres, controlled temperatures (40–100°C), and cesium carbonate as a base to improve yield and reduce racemization . Post-reaction, column chromatography with silica gel (eluent: gradient of ethyl acetate/hexane) effectively isolates the product. Monitoring reaction progress via TLC or LC-MS is critical to terminate reactions before byproduct formation .
Basic: What purification strategies are recommended for removing stereoisomeric impurities in this compound?
Methodological Answer:
Chiral resolution techniques are essential. High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., Chiralpak IA/IB) can separate enantiomers. Alternatively, recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) may enhance diastereomeric purity if a resolving agent (e.g., dicyclohexylamine) is used to form salts . For non-salt-forming methods, preparative HPLC with isocratic elution (acetonitrile/water + 0.1% TFA) is effective, as demonstrated for structurally related Boc-protected pyrrolidines .
Advanced: How can researchers resolve discrepancies in NMR data when characterizing fluorinated pyrrolidine derivatives?
Methodological Answer:
Fluorine’s strong electronegativity and coupling effects complicate NMR interpretation. Use -NMR to confirm fluorine position and assess purity. For - and -NMR, compare experimental shifts with computational predictions (DFT calculations) or literature analogs (e.g., non-fluorinated Boc-pyrrolidines) . Overlapping signals may require 2D techniques (HSQC, COSY) to assign stereochemistry. Contradictions in integration ratios often arise from residual solvents or rotamers; heating the sample (50°C in DMSO-d) can simplify spectra by reducing conformational exchange .
Advanced: What experimental designs mitigate Boc-group deprotection during fluorination or acidic/basic reactions?
Methodological Answer:
The tert-butoxycarbonyl (Boc) group is susceptible to acidic conditions. When performing fluorination (e.g., DAST or Deoxo-Fluor), use anhydrous solvents (THF, DCM) and avoid protic environments. For reactions requiring acidity, replace Boc with more stable protecting groups (e.g., Fmoc) if possible. If Boc retention is critical, monitor pH rigorously—neutral to mildly basic conditions (pH 7–9) are optimal. Post-reaction quenching with aqueous bicarbonate stabilizes the Boc group, as shown in related syntheses .
Basic: What analytical techniques confirm the enantiomeric excess (ee) of this compound?
Methodological Answer:
Chiral HPLC is the gold standard. Use columns like Chiralcel OD-H with hexane/isopropanol (90:10) at 1 mL/min, detecting UV at 210 nm. Compare retention times with racemic standards. Alternatively, Mosher’s ester analysis via -NMR or optical rotation measurements ([α]) provide complementary data. For high-throughput screening, circular dichroism (CD) spectroscopy can correlate optical activity with ee .
Advanced: How can researchers address low yields in palladium-catalyzed coupling reactions involving fluorinated pyrrolidine cores?
Methodological Answer:
Low yields often stem from catalyst poisoning by fluorine’s electronegativity. Optimize catalyst systems: Use Pd(OAc) with bulky ligands (XPhos, SPhos) to enhance steric protection and reduce β-hydride elimination. Elevated temperatures (80–100°C) and longer reaction times (12–24 h) improve conversion, as observed in analogous Suzuki-Miyaura couplings . Pre-activating the substrate with trimethyltin chloride or boronic esters can also enhance reactivity .
Advanced: What role does this compound play in designing enzyme inhibitors or peptide mimics?
Methodological Answer:
The fluorinated pyrrolidine scaffold mimics proline’s conformational rigidity while introducing electronic perturbations. Its Boc group facilitates incorporation into solid-phase peptide synthesis (SPPS) as a backbone constraint. In protease inhibitors (e.g., HCV NS3/4A), the fluorine atom enhances binding via halogen bonding or dipole interactions. Studies on similar Boc-pyrrolidines demonstrate utility in stabilizing transition-state analogs in enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
